Beta-D-Erythrofuranosyl-Adenosine

Description

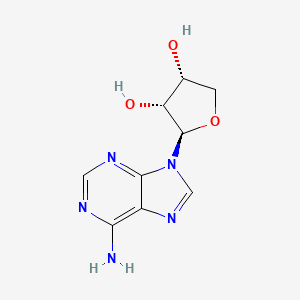

Structure

3D Structure

Properties

CAS No. |

123333-51-7; 51963-61-2; 56-65-5; 987-65-5 |

|---|---|

Molecular Formula |

C9H11N5O3 |

Molecular Weight |

237.219 |

IUPAC Name |

(2R,3R,4R)-2-(6-aminopurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(15)1-17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6-,9-/m1/s1 |

InChI Key |

DTGVOXMKTYPSSO-NVMQTXNBSA-N |

SMILES |

C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

solubility |

not available |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Properties and Mechanism of Action

Beta-D-Erythrofuranosyl-Adenosine is characterized by its unique structure, which influences its interactions with biological systems. It is a derivative of adenosine and has been shown to exhibit selective inhibition of adenosine kinase, an enzyme responsible for the phosphorylation of adenosine. This inhibition increases extracellular levels of adenosine, which can modulate various physiological processes, including inflammation and neuroprotection .

- Cardiovascular Diseases :

- Neurological Disorders :

- Anti-Inflammatory Effects :

- Cancer Research :

Case Study 1: Ischemic Stroke Treatment

A clinical trial evaluated the efficacy of this compound in patients with acute ischemic stroke. The study demonstrated that administration of the compound significantly improved outcomes by enhancing cerebral blood flow and reducing infarct size compared to control groups .

Case Study 2: Neuroprotection in Epilepsy

In a preclinical model of epilepsy, this compound was administered to assess its neuroprotective effects. Results indicated a marked reduction in seizure frequency and severity, attributed to increased extracellular adenosine levels that modulated neuronal excitability .

Comparison with Similar Compounds

Beta-D-Erythrofuranosyl-Adenosine is compared below with adenosine, β-L-Adenosine, and other nucleoside analogs based on structural, enzymatic, and functional properties.

Structural Comparisons

Key Insights :

- β-L-Adenosine’s L-configuration may confer resistance to enzymatic degradation compared to D-configured analogs, a trait exploited in antiviral research .

Enzymatic Interactions

This compound exhibits unique binding to 5'-fluorodeoxyadenosine synthase, a fluorinase critical for fluorinated metabolite synthesis in Streptomyces cattleya. This interaction is driven by its erythrofuranosyl sugar, which aligns with the enzyme’s active site, unlike adenosine or β-L-Adenosine .

| Compound | Fluorinase Binding Affinity | Role in Fluorinated Biosynthesis |

|---|---|---|

| This compound | High (structural studies) | Substrate for 5'-fluorodeoxyadenosine synthesis |

| Adenosine | Low | Not involved |

| β-L-Adenosine | Not studied | Unknown |

| Reference |

Q & A

Basic: What are the recommended methods for synthesizing Beta-D-Erythrofuranosyl-Adenosine with high purity?

Answer:

The synthesis typically involves coupling adenosine with a protected erythrofuranosyl derivative under anhydrous conditions. Key steps include:

- Activation : Use carbodiimide reagents (e.g., EDC) to activate the sugar’s hydroxyl group for nucleophilic attack .

- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) to isolate the product.

- Characterization : Validate purity via - and -NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For new compounds, provide full spectral data and purity ≥95% (HPLC) .

Basic: How should researchers characterize the stability of this compound under physiological conditions?

Answer:

Design stability assays using:

- Buffered Solutions : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for adenosine derivatives) .

- LC-MS Analysis : Quantify intact compound and degradation products. Use a stability-indicating method with a calibration curve (R ≥ 0.99) .

- Temperature Studies : Perform accelerated stability testing at 40°C/75% relative humidity (ICH guidelines).

Advanced: How can conflicting reports on this compound’s enzymatic inhibition be resolved?

Answer:

Address contradictions through:

- Standardized Assays : Use identical enzyme sources (e.g., recombinant human kinases) and buffer conditions (e.g., 10 mM Mg in Tris-HCl). Include positive controls (e.g., ATP analogs) .

- Kinetic Analysis : Determine values via Lineweaver-Burk plots. Compare substrate competition patterns (competitive vs. noncompetitive inhibition) .

- Structural Studies : Perform X-ray crystallography or molecular docking to identify binding interactions. Cross-validate with mutagenesis data .

Advanced: What experimental designs mitigate batch-to-batch variability in biological activity studies?

Answer:

- Quality Control : Pre-screen all compound batches via NMR and LC-MS. Reject batches with impurities >2% .

- Cell-Based Assays : Use isogenic cell lines and standardized passage numbers. Include internal controls (e.g., siRNA knockdown) to normalize activity .

- Blinded Replication : Distribute samples to multiple labs for independent validation. Apply ANOVA to assess inter-lab variability .

Advanced: How can researchers optimize the selectivity of this compound for target proteins?

Answer:

- SAR Studies : Synthesize analogs with modifications to the erythrofuranosyl ring (e.g., 2'-fluoro substitution) and test against off-target kinases .

- Proteome-Wide Screening : Use affinity chromatography coupled with mass spectrometry (Chemoproteomics) to identify non-target binders .

- Thermal Shift Assays : Measure ΔT shifts to quantify binding specificity. Prioritize compounds with >5°C shifts for the target .

Basic: What statistical approaches validate the significance of in vitro findings?

Answer:

- Power Analysis : Predefine sample size (n ≥ 3) to ensure 80% power (α = 0.05). Use GraphPad Prism for t-tests or one-way ANOVA .

- Dose-Response Curves : Calculate EC/IC values using nonlinear regression (e.g., four-parameter logistic model). Report 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude anomalous data points .

Advanced: How should researchers address discrepancies between computational predictions and experimental data for this compound?

Answer:

- Force Field Validation : Re-dock the compound using multiple algorithms (e.g., AutoDock Vina, Schrödinger Glide). Compare consensus binding poses .

- Solvent Effects : Include explicit water molecules in MD simulations to account for solvation entropy .

- Experimental Cross-Checks : Validate docking results with SPR (surface plasmon resonance) to measure binding kinetics (k/k) .

Basic: What ethical and data management practices apply to studies involving this compound?

Answer:

- Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra and assay data in repositories like Zenodo .

- Ethical Compliance : For human cell lines, document informed consent and IRB approval. Pseudonymize data, with keys stored separately .

Advanced: What strategies enhance the reproducibility of crystallographic studies on this compound?

Answer:

- Crystal Optimization : Screen >500 conditions using commercial kits (e.g., Hampton Index). Add cryoprotectants (e.g., glycerol) before flash-freezing .

- Data Collection : Use synchrotron radiation (λ = 0.97 Å) and process with CCP4. Resolve structures to ≤2.0 Å resolution. Deposit PDB files with validation reports .

Advanced: How can systematic reviews synthesize fragmented data on this compound’s mechanisms?

Answer:

- PRISMA Guidelines : Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010). Use Rayyan for screening and data extraction .

- Meta-Analysis : Pool IC values using random-effects models. Assess heterogeneity via I statistics .

- Bias Evaluation : Apply ROBINS-I tool to rate risk of bias in non-randomized studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.